molecular formula C8H16ClNO2S B2796053 (6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride CAS No. 2377036-35-4

(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride

Cat. No.: B2796053
CAS No.: 2377036-35-4
M. Wt: 225.73
InChI Key: HEUVCJBEUAQUEF-UHFFFAOYSA-N
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Description

(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2S and its molecular weight is 225.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Isomerism

N-(5,5-Dimethyl-2(5H)-thiophenyliden)amines and N-(1-thiaspiro(4.5)dec-3-en-2-yliden)amines, which are related to the chemical structure , have been synthesized and studied for their isomeric structures. The research focused on understanding the stability of Z-isomers compared to E-isomers using various spectroscopy techniques and quantum-chemical calculations. This study provides insights into the synthetic routes and isomeric stability of compounds related to (6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride (Nedolya et al., 2001).

π-Facial Selectivity

The compound's related structures, such as (6-Methyl-1-oxa-4-thiaspiro[4.5]dec-6-en-7-yl)(allyl)methanols, were explored for π-facial selectivity using anion-accelerated oxy-Cope rearrangement. The research findings contribute to understanding the influence of solvents on diastereoselectivity, offering valuable data on the reaction mechanisms and selectivity related to the chemical structure (Yadav et al., 2000).

Aldol Diastereoselectivity

The aldol reaction involving related compound structures was explored to understand the diastereoselectivity, crucial for synthesizing polypropionates. The research emphasizes the controlled reaction for specific adducts, contributing to the synthesis routes of compounds related to this compound (Ward et al., 2000).

Spirocyclic Synthesis

Studies on the synthesis of spirocyclic compounds, such as spiro[3.3]heptane and spiro[3.4]octanes, offer insights into cycloalumination and conversion processes. This research provides a foundation for understanding the synthesis pathways and chemical behaviors of compounds structurally related to this compound (D’yakonov et al., 2007).

Crystal Structures and Rearrangement

Research on crystal structures and Johnson orthoester Claisen rearrangement of related compounds provides a structural and geometrical understanding of such spirocyclic compounds. These studies are instrumental in understanding the molecular configurations and rearrangement behaviors of compounds structurally similar to this compound (Parvez et al., 2001).

Properties

IUPAC Name

(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c9-6-7-5-8(7)1-3-12(10,11)4-2-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVCJBEUAQUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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